molecular formula C36H49NO2 B3025732 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid

1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid

Cat. No.: B3025732
M. Wt: 527.8 g/mol
InChI Key: CDWIUZGUDGQYDS-HIFHRDMOSA-N
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Description

2,3-Indolobetulonic Acid is a pentacyclic triterpenoid derivative of betulonic acid. It is known for its role as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Indolobetulonic Acid typically involves the modification of betulonic acid. One common method includes the cyclization of betulonic acid derivatives with indole under specific reaction conditions. For instance, the reaction can be catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped cadmium sulfide nanoparticles under microwave irradiation has been proposed for the synthesis of indole derivatives .

Industrial Production Methods

While specific industrial production methods for 2,3-Indolobetulonic Acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to enhance yield and purity, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Indolobetulonic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of 2,3-Indolobetulonic Acid, which can be further utilized in medicinal chemistry and other applications .

Comparison with Similar Compounds

Similar Compounds

    Betulonic Acid: The parent compound from which 2,3-Indolobetulonic Acid is derived.

    Betulinic Acid: Another triterpenoid with similar biological activities.

    Indole Derivatives: Compounds with an indole ring structure that exhibit various pharmacological properties.

Uniqueness

2,3-Indolobetulonic Acid is unique due to its dual structure, combining the triterpenoid framework of betulonic acid with the indole ring. This combination enhances its biological activity, particularly its ability to inhibit α-glucosidase and its potential anticancer properties .

Properties

IUPAC Name

(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NO2/c1-21(2)22-14-17-36(31(38)39)19-18-34(6)25(29(22)36)12-13-28-33(5)20-24-23-10-8-9-11-26(23)37-30(24)32(3,4)27(33)15-16-35(28,34)7/h8-11,22,25,27-29,37H,1,12-20H2,2-7H3,(H,38,39)/t22-,25+,27-,28+,29+,33-,34+,35+,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWIUZGUDGQYDS-HIFHRDMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid
Reactant of Route 2
1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid
Reactant of Route 3
Reactant of Route 3
1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid
Reactant of Route 4
1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid
Reactant of Route 5
1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid
Reactant of Route 6
1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid

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